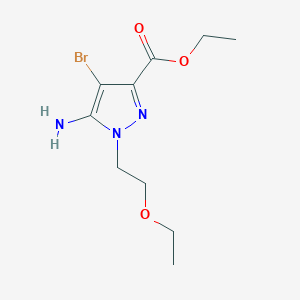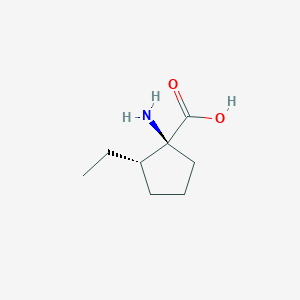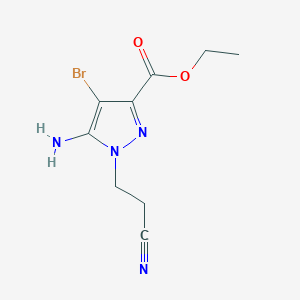![molecular formula C9H7F3O3 B12069836 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)
2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to an acetaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde typically involves the reaction of 4-(trifluoromethoxy)phenol with chloroacetaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetaldehyde, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-[4-(Trifluoromethoxy)phenoxy]acetic acid.
Reduction: 2-[4-(Trifluoromethoxy)phenoxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethoxy)phenoxyacetic acid
- 2-[4-(Trifluoromethoxy)phenoxy]ethanol
- Acetic acid, 2-[4-(trifluoromethoxy)phenoxy]-, hydrazide
Uniqueness
2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde is unique due to the presence of both the trifluoromethoxy and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the aldehyde group provides a reactive site for further chemical modifications.
Propiedades
Fórmula molecular |
C9H7F3O3 |
|---|---|
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethoxy)phenoxy]acetaldehyde |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-5H,6H2 |
Clave InChI |
ZNEZCYBSSOXXOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC=O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)
![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)

